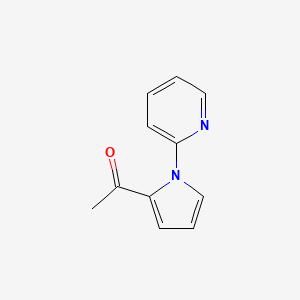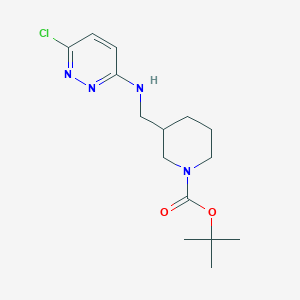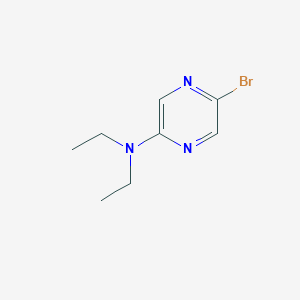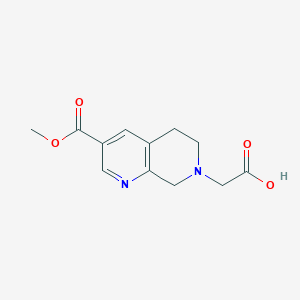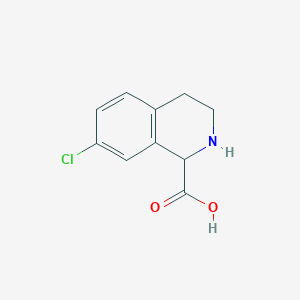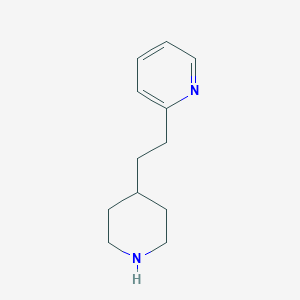
2-(2-(Piperidin-4-yl)ethyl)pyridine
Overview
Description
2-(2-(Piperidin-4-yl)ethyl)pyridine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The mode of action involves the compound interacting with specific cellular components. Although precise details are lacking, we can speculate based on related compounds. For instance:
- Some piperidine-based compounds, including 2-(2-(Piperidin-4-yl)ethyl)pyridine, may intercalate with DNA, affecting gene expression and cellular processes . Piperidine derivatives have been investigated as kinase inhibitors. For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Piperine, a natural piperidine alkaloid, exhibits antioxidant activity by suppressing free radicals .
Biochemical Pathways
- If the compound interacts with DNA or proteins involved in apoptosis, it may influence cell survival and programmed cell death . Protein kinases play crucial roles in signal transduction. Inhibition of specific kinases could impact downstream signaling cascades.
Biochemical Analysis
Biochemical Properties
2-(2-(Piperidin-4-yl)ethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are crucial as they can influence the activity of these kinases, which are involved in cell signaling pathways and can impact cell proliferation and survival.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK and ROS1 kinases can lead to changes in cell signaling pathways that regulate cell growth and differentiation . Additionally, it may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a dual inhibitor of ALK and ROS1 kinases involves binding to the active sites of these enzymes, thereby preventing their activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that piperidine derivatives can undergo degradation over time, which can impact their long-term effects on cellular function . Additionally, the temporal effects of this compound on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also impact the compound’s stability and degradation.
Properties
IUPAC Name |
2-(2-piperidin-4-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-3,8,11,13H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJDNHHQKEOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672946 | |
| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001754-72-8 | |
| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


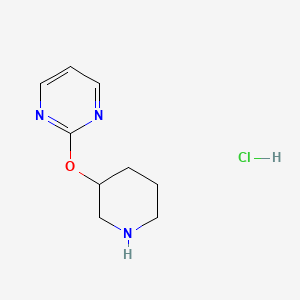
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)
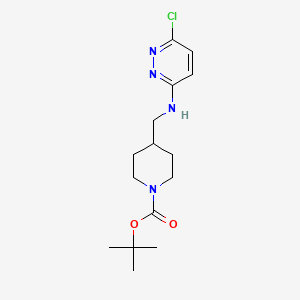
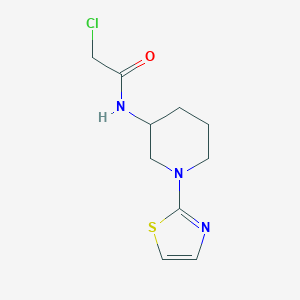

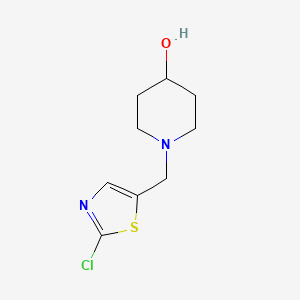
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol](/img/structure/B1501274.png)
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)
